2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide
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Overview
Description
2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide is a complex organic compound that features a benzo[d][1,3]dioxole ring, a pyridine ring, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide typically involves multiple steps:
Formation of the benzo[d][1,3]dioxole ring: This can be achieved by cyclization of catechol with formaldehyde under acidic conditions.
Synthesis of the thiazole ring: This involves the reaction of a suitable thioamide with α-haloketones or α-haloesters.
Coupling of the benzo[d][1,3]dioxole and thiazole rings: This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the amide bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(benzo[d][1,3]dioxol-5-yl)piperidine
- 4-(benzo[d][1,3]dioxol-5-yl)-5-(pyridin-2-yl)-1H-imidazole
- benzo[d][1,3]dioxol-5-yl acetate
Uniqueness
2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide is unique due to its combination of a benzo[d][1,3]dioxole ring, a pyridine ring, and a thiazole ring. This unique structure imparts specific chemical and biological properties that can be exploited in various applications, making it distinct from other similar compounds.
Biological Activity
The compound 2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide has garnered attention in pharmaceutical research due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular formula of the compound is C18H16N2O3S, with a molecular weight of approximately 344.39 g/mol. The structure features a benzo[d][1,3]dioxole moiety, a pyridine ring, and a thiazole group, which are critical for its biological activity.
Anticancer Activity
Research indicates that compounds incorporating benzo[d][1,3]dioxole and thiazole moieties exhibit significant anticancer properties. For instance, derivatives of similar structures have shown promising results in inhibiting various cancer cell lines:
- IC50 Values : Compounds with similar structural features have demonstrated IC50 values ranging from 1.34 µM to 25.72 µM against different cancer cell lines, indicating potent anticancer activity .
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
KX2-391 | NIH3T3/c-Src527F | 1.34 |
Bis-benzo[d][1,3]dioxol-5-yl | HCT116 | 1.54 |
2-(benzo[d][1,3]dioxol-5-yl) | MCF7 | 4.52 |
The mechanism of action for these compounds often involves:
- Inhibition of Kinases : Many derivatives act as inhibitors of key signaling pathways in cancer cells, such as the Src kinase pathway .
- Apoptosis Induction : Studies have shown that these compounds can induce apoptosis in cancer cells through mitochondrial pathways by modulating proteins like Bax and Bcl-2 .
Study on Thiazole Derivatives
A study focused on thiazole derivatives found that substituting the pyridine ring with a thiazole group reduced anticancer activity but still retained significant effects against cancer cell proliferation . The study evaluated multiple derivatives for their Src kinase inhibitory activities using engineered cell lines.
Antimicrobial Activity
In addition to anticancer properties, related compounds have exhibited antimicrobial activity. For example, certain benzo[d][1,3]dioxole derivatives showed effectiveness against bacterial strains such as Staphylococcus aureus with minimum inhibitory concentrations (MIC) in the low micromolar range .
Structure-Activity Relationship (SAR)
The biological activity of This compound can be influenced by several factors:
- Substituent Variations : Changes in the substituents on the thiazole or pyridine rings can significantly alter potency and selectivity.
- Lipophilicity : Increased lipophilicity often correlates with enhanced cellular uptake and bioavailability .
- Functional Groups : The presence of electron-donating or withdrawing groups can affect the electronic properties and reactivity of the compound.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S/c21-16(8-11-4-5-14-15(7-11)23-10-22-14)20-17-19-13(9-24-17)12-3-1-2-6-18-12/h1-7,9H,8,10H2,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJZGVQHTQPPPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC(=O)NC3=NC(=CS3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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